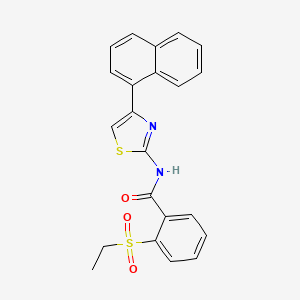

2-(ethylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-ethylsulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S2/c1-2-29(26,27)20-13-6-5-11-18(20)21(25)24-22-23-19(14-28-22)17-12-7-9-15-8-3-4-10-16(15)17/h3-14H,2H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFRZQRISFVZCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Naphthalene Moiety: The naphthalene group can be introduced through a Suzuki coupling reaction, where a naphthylboronic acid reacts with a halogenated thiazole derivative.

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be added via sulfonylation, using ethylsulfonyl chloride in the presence of a base such as triethylamine.

Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amidation reaction, where the amine group of the thiazole derivative reacts with a benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(ethylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Sulfonyl vs. Other Electron-Withdrawing Groups : The ethylsulfonyl group in the target compound and 7b contrasts with the piperidinylsulfonyl (2D291) or formyl (Compound 8) groups. Sulfonyl derivatives generally exhibit improved metabolic stability compared to nitro or formyl substituents .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Spectral Data

Biological Activity

2-(ethylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications based on diverse sources of research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 422.5 g/mol. Its structure includes an ethylsulfonyl group, a naphthalene moiety, and a thiazole ring, which are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 422.5 g/mol |

| CAS Number | 898459-01-3 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the Thiazole Ring : Using Hantzsch thiazole synthesis through condensation of α-haloketones with thioamides.

- Attachment of the Naphthalene Moiety : Achieved via Suzuki coupling with naphthylboronic acid.

- Introduction of the Ethylsulfonyl Group : Accomplished through sulfonylation using ethylsulfonyl chloride in the presence of a base like triethylamine.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes by binding to their active sites, thus blocking substrate access.

- Receptor Modulation : It could modulate receptor activity, potentially influencing pathways involved in cell signaling and apoptosis .

Anticancer Potential

Recent studies indicate that compounds similar to this compound exhibit promising anticancer activity. For instance, analogs have shown effectiveness against cancer cell lines by inhibiting Bcl-2 family proteins, which are crucial in regulating apoptosis .

Neuroprotective Effects

Research has also suggested potential neuroprotective effects, particularly in the context of Alzheimer's disease. Compounds that share structural similarities with this benzamide have demonstrated acetylcholinesterase inhibitory activity, which is vital for increasing acetylcholine levels in the brain and potentially alleviating cognitive decline associated with neurodegenerative diseases .

Case Studies

- In Vitro Studies : Various in vitro assays have been conducted to evaluate the inhibitory effects on acetylcholinesterase (AChE). For example, compounds based on thiazole derivatives have shown IC50 values indicating strong inhibitory activity against AChE, suggesting therapeutic potential for Alzheimer's treatment .

- Molecular Docking Studies : Computational modeling has elucidated binding interactions between similar compounds and AChE, demonstrating how structural features contribute to biological efficacy. These studies are crucial for understanding how modifications to the benzamide structure can enhance activity against specific targets .

Q & A

Basic: What synthetic methodologies are effective for constructing the thiazole core in this compound?

The thiazole ring can be synthesized via cyclization reactions, such as the Hantzsch thiazole synthesis, which involves reacting α-haloketones with thioureas or thioamides. For example, 2-aminothiazole derivatives can be condensed with carbonyl-containing reagents (e.g., 2-formylbenzoic acid) under acidic or basic conditions. Ethanol or methanol reflux with catalytic acetic acid is commonly used, as demonstrated in the synthesis of analogous thiazole-benzamide derivatives . Key optimization parameters include stoichiometric control (1:1 molar ratio) and reaction duration (4–6 hours).

Advanced: How can researchers optimize the sulfonylation step to introduce the ethylsulfonyl group?

Ethylsulfonyl incorporation typically involves reacting a thiol or sulfide intermediate with ethyl sulfonyl chloride under basic conditions (e.g., pyridine or DMAP). To minimize side reactions (e.g., over-sulfonylation), slow reagent addition at 0–5°C and the use of scavengers like molecular sieves are recommended. For example, DMAP-assisted sulfonylation in dichloromethane (DCM) under ultrasonication improved yields to >80% in related compounds . Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 3:1) ensures high purity.

Basic: Which analytical techniques are critical for confirming the molecular structure?

- ¹H/¹³C NMR : Aromatic protons from the naphthalene group appear as multiplets (δ 7.4–8.3 ppm), while the ethylsulfonyl group shows a triplet (δ 1.3 ppm, CH₃) and quartet (δ 3.5 ppm, CH₂) .

- IR Spectroscopy : Strong S=O stretches (1350–1150 cm⁻¹) confirm sulfonyl groups.

- HRMS : Validates the molecular ion ([M+H]⁺ expected for C₂₂H₁₉N₂O₃S₂: 447.08) .

Advanced: What strategies resolve discrepancies in spectral data during structural elucidation?

Use 2D NMR (HSQC, HMBC) to assign ambiguous signals. For instance, HMBC correlations between the thiazole C-2 (δ 160 ppm) and adjacent protons resolve ring substitution patterns. Computational validation (e.g., DFT calculations for NMR chemical shifts) can cross-verify assignments, as applied to similar benzamide-thiazole derivatives .

Basic: How should initial biological assays assess anticancer potential?

- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with a dose range of 0.1–100 µM.

- Controls : Include doxorubicin (positive) and DMSO (vehicle). Triplicate measurements ensure reproducibility, as seen in testing related thiazole derivatives .

Advanced: What computational approaches predict binding affinity to therapeutic targets?

- Molecular docking (AutoDock Vina) against targets like EGFR or Bcl-2 identifies key interactions (e.g., hydrogen bonds with the sulfonyl group).

- Molecular dynamics simulations (GROMACS) assess binding stability. For example, docking studies on naphthalene-containing analogs revealed π-π stacking with kinase active sites .

Basic: What purification techniques isolate this compound post-synthesis?

- Column chromatography : Silica gel with hexane/ethyl acetate (gradient elution).

- Recrystallization : Ethanol/water (7:3) yields crystals with >95% purity, as used for N-(4-phenylthiazol-2-yl)benzamide derivatives .

Advanced: How can SAR studies elucidate the naphthalene moiety's role in bioactivity?

Synthesize analogs with substituted naphthalenes (e.g., 4-fluoro, 2-methyl) and compare IC₅₀ values. For example, replacing naphthalene with phenyl in related compounds reduced cytotoxicity by 50%, highlighting its role in hydrophobic interactions .

Basic: What stability considerations are critical for storage?

Store at -20°C under argon. Monitor degradation via HPLC (C18 column, acetonitrile/water). Degradation products (e.g., hydrolyzed sulfonyl groups) appear as new peaks at 3.5–4.0 minutes. Related sulfonamides showed <5% degradation over six months .

Advanced: Which catalytic systems enhance coupling reactions in synthesis?

Rhodium catalysis ([Cp*RhCl₂]₂/AgSbF₆) enables direct C-H amidation for benzamide formation. Optimized conditions (toluene, 120°C, 12 hours) improved yields from 50% to 85% in N-(2-(benzo[d]thiazol-2-yl)phenyl) derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.